molecular formula C23H28N2O5S B265370 (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

Cat. No. B265370
M. Wt: 444.5 g/mol
InChI Key: XVENGLWISXVCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate, also known as DAPTA, is a small molecule that has been extensively researched for its potential therapeutic applications. DAPTA is a synthetic compound that was first synthesized by researchers at the University of California, San Francisco in the late 1990s. Since then, DAPTA has been the subject of numerous scientific studies that have explored its potential uses in a variety of fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate works by binding to the viral envelope protein gp120, which is essential for the entry of HIV-1 into human cells. Specifically, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate binds to a conserved region of gp120 known as the CD4-binding site, which is required for the interaction between gp120 and the CD4 receptor on human cells. By binding to the CD4-binding site, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate prevents the interaction between gp120 and CD4, thereby inhibiting the entry of HIV-1 into human cells.
Biochemical and Physiological Effects
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to have a number of biochemical and physiological effects. In addition to its antiviral properties, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to inhibit the migration of cancer cells and to reduce inflammation in animal models of disease. (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate is its specificity for the CD4-binding site of gp120. This specificity makes (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate a valuable tool for studying the interaction between gp120 and CD4, as well as for developing new therapies for HIV-1. However, one limitation of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate is its relatively low potency compared to other HIV-1 entry inhibitors. This limitation may make it difficult to develop (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate-based therapies that are effective at lower doses.

Future Directions

There are a number of potential future directions for research on (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate. One area of research that is currently being explored is the development of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate-based therapies for HIV-1. Specifically, researchers are working to improve the potency of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate and to develop new formulations that can be administered orally or topically. In addition to its potential uses in HIV-1 therapy, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate may also have potential uses in the treatment of other viral infections, such as influenza and hepatitis C. Finally, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate may have potential uses in the fields of biochemistry and pharmacology, where it can be used to study the structure and function of a variety of proteins and receptors.

Synthesis Methods

The synthesis of (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of the pyrrolidinone core, which is achieved by reacting 3-methoxy-4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reacted with dimethylamine to form the pyrrolidinone ring. The final step involves the addition of the thiophene group to the pyrrolidinone core, which is achieved by reacting the intermediate product with 2-bromo-thiophene in the presence of a base catalyst.

Scientific Research Applications

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been extensively researched for its potential use as an antiviral agent. Specifically, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been shown to inhibit the entry of HIV-1 into human cells by binding to the viral envelope protein gp120. This mechanism of action makes (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate a promising candidate for the development of new HIV-1 therapies. In addition to its antiviral properties, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has also been shown to have potential uses in the fields of biochemistry and pharmacology. For example, (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate has been used to study the structure and function of the CXCR4 chemokine receptor, which is involved in a variety of physiological processes, including immune cell trafficking and cancer metastasis.

properties

Product Name

(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O5S/c1-5-12-30-16-9-8-15(14-17(16)29-4)20-19(21(26)18-7-6-13-31-18)22(27)23(28)25(20)11-10-24(2)3/h6-9,13-14,20,27H,5,10-12H2,1-4H3

InChI Key

XVENGLWISXVCEO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CC[NH+](C)C)[O-])C(=O)C3=CC=CS3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.